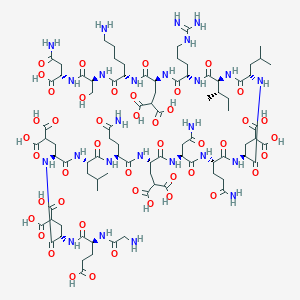
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, also known as AMPA, is a type of glutamate receptor agonist that is commonly used in scientific research. AMPA is an important molecule in the field of neuroscience, as it plays a key role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, which are a type of glutamate receptor found in the central nervous system. When (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid binds to (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, it causes the influx of positively charged ions such as sodium and calcium into the cell, leading to depolarization and the initiation of an action potential. This process is essential for the transmission of signals between neurons and is critical for learning and memory.
Efectos Bioquímicos Y Fisiológicos
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several biochemical and physiological effects, including the activation of glutamate receptors, the induction of LTP, and the modulation of synaptic plasticity. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also affect neuronal excitability, calcium signaling, and gene expression. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in lab experiments is that it is a well-characterized molecule that has been extensively studied in vitro and in vivo. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is that it is not selective for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors and can also activate other types of glutamate receptors. In addition, the effects of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be variable depending on the experimental conditions, making it important to carefully control experimental parameters.
Direcciones Futuras
There are several future directions for research on (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, including the development of more selective (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptor agonists and antagonists, the study of the role of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors in neurological disorders such as Alzheimer's disease and epilepsy, and the investigation of the molecular mechanisms underlying LTP and synaptic plasticity. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid could be used as a tool for studying the effects of glutamate receptor activation on neuronal function in different brain regions and under different experimental conditions.
Métodos De Síntesis
The synthesis of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves several steps, including the protection of the carboxylic acid group, the formation of the oxazolone ring, and the deprotection of the carboxylic acid group. One common method for synthesizing (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves the reaction of (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is commonly used in scientific research to study the role of glutamate receptors in synaptic plasticity, learning, and memory. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be used to activate glutamate receptors in vitro and in vivo, allowing researchers to study the effects of glutamate receptor activation on neuronal function. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also be used to induce long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory.
Propiedades
Número CAS |
130645-62-4 |
|---|---|
Nombre del producto |
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |
Fórmula molecular |
C5H6N2O4 |
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m1/s1 |
Clave InChI |
FAPBVGGLODVFDG-GSVOUGTGSA-N |
SMILES isomérico |
C1=C(C(=O)ON1)[C@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
SMILES canónico |
C1=C(C(=O)ON1)C(C(=O)O)N |
Sinónimos |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)
